molecular formula C20H24N2O2 B1613874 2-Methoxy-4'-(4-methylpiperazinomethyl) benzophenone CAS No. 898783-46-5

2-Methoxy-4'-(4-methylpiperazinomethyl) benzophenone

Cat. No. B1613874
CAS RN: 898783-46-5
M. Wt: 324.4 g/mol
InChI Key: ISPNFOSCZQTNRN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C20H24N2O2 . The molecular weight is 324.42 g/mol .

Scientific Research Applications

Photoprotection and UV Filtering

Benzophenone-3 (BP-3) , a structurally related compound, is widely utilized as a UV filter in sunscreens to protect human skin and hair from ultraviolet (UV) radiation damage. Studies have explored its metabolism, revealing the formation of various metabolites with different estrogenic and anti-androgenic activities, suggesting implications for endocrine disruption (Watanabe et al., 2015). Additionally, the environmental persistence and potential endocrine-disrupting effects of UV filters like BP-3 highlight the need for research into safer and more sustainable alternatives (Ghazipura et al., 2017).

Environmental Impact

The occurrence of benzophenone derivatives in the environment and their effects on ecosystems have been subjects of study. Research has documented the presence of these compounds in water bodies, raising concerns about their potential impacts on aquatic life and water quality. For example, studies on the removal of benzophenone-4 from water using novel adsorption materials highlight the ongoing efforts to mitigate the environmental presence of such chemicals (Zhou et al., 2018).

Material Science and Polymer Chemistry

In the realm of materials science, benzophenone derivatives are used as photoinitiators in polymerization processes. The development of alkoxyamine compounds bearing a chromophore group linked to the aminoxyl function, inspired by benzophenone structures, demonstrates their role in facilitating light-induced polymerization, offering pathways for the creation of advanced materials (Guillaneuf et al., 2010).

Safety and Hazards

This compound has several safety precautions associated with it. For example, it should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . It should be stored away from clothing/combustible materials . It should not allow contact with air and should be kept away from any possible contact with water, because of violent reaction and possible flash fire . The container should be kept tightly closed . It should not be subjected to grinding/shock/friction . It should not be breathed in as dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

(2-methoxyphenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-21-11-13-22(14-12-21)15-16-7-9-17(10-8-16)20(23)18-5-3-4-6-19(18)24-2/h3-10H,11-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPNFOSCZQTNRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642957
Record name (2-Methoxyphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898783-46-5
Record name (2-Methoxyphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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